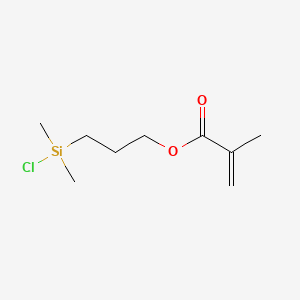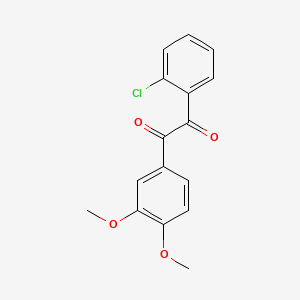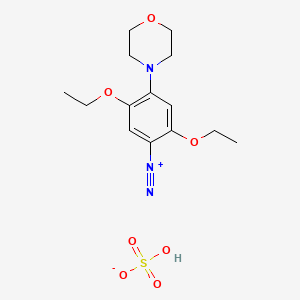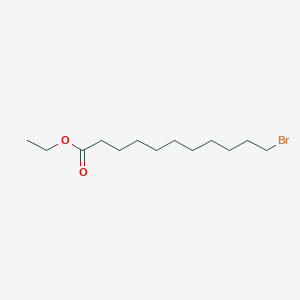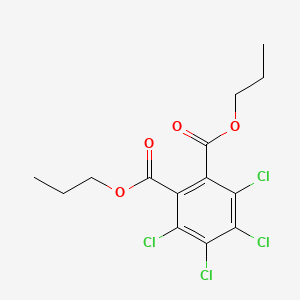
Dipropyl tetrachlorophthalate
Übersicht
Beschreibung
Dipropyl tetrachlorophthalate is a chemical compound with the molecular formula C14H14Cl4O4 . It is also known as Tetrachlorophthalic Acid Dipropyl Ester .
Molecular Structure Analysis
The molecular structure of Dipropyl tetrachlorophthalate consists of 14 carbon atoms, 14 hydrogen atoms, 4 chlorine atoms, and 4 oxygen atoms . The exact structure and arrangement of these atoms are not provided in the search results.Physical And Chemical Properties Analysis
Dipropyl tetrachlorophthalate is a solid at 20 degrees Celsius . It has a molecular weight of 388.06 . The compound appears as a white or colorless to light yellow powder to lump to clear liquid . Its freezing point ranges from 24.0 to 27.0 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Nonthermal Plasma Degradation
- Methods of Application : DPP is examined in a corona discharge reactor with wire-to-cylinder geometry at direct current positive polarity in ambient air .
- Results : The relative removal efficiencies up to 96% and energetical degradation efficiencies of 198.84kJmg−1 were achieved for DPP . Byproducts such as methanol, ethanol, and 1‐ and 2‐propanol at extremely low densities were also detected .
4. Biodegradation
- Application Summary : Dipropyl tetrachlorophthalate is used in the study of biodegradation by Fusarium species in liquid fermentation .
- Methods of Application : The growth of F. culmorum and F. oxysporum in the presence of Dipropyl tetrachlorophthalate was studied in liquid fermentation .
- Results : It was observed that Dipropyl tetrachlorophthalate did not inhibit F. culmorum or F. oxysporum growth and that Dipropyl tetrachlorophthalate induced esterase production in both fungi .
5. Hazard Assessment
- Application Summary : Dipropyl tetrachlorophthalate is assessed for its potential hazards using tools like Pharos .
- Methods of Application : The specific methods of application involve the use of hazard assessment tools .
- Results : The results of the assessment can help identify problematic chemicals and collaborate to find safer alternatives .
6. Chemical Supply
- Application Summary : Dipropyl tetrachlorophthalate is supplied for various industrial applications .
- Methods of Application : The specific methods of application can vary widely depending on the particular industrial process being performed .
- Results : The results will also vary depending on the specific industrial process .
7. Herbicide Risk Assessment
- Application Summary : Dipropyl tetrachlorophthalate is assessed for its potential hazards as a herbicide .
- Methods of Application : The specific methods of application involve the use of risk assessment tools .
- Results : The results of the assessment can help identify problematic chemicals and collaborate to find safer alternatives .
8. Extraction of Phthalic Acid Esters
- Application Summary : Dipropyl tetrachlorophthalate is used in the extraction of phthalic acid esters from tap and waste water samples .
- Methods of Application : The specific methods of application involve the use of Chromabond® HLB as an extraction sorbent prior to gas chromatography-mass spectrometry analysis .
- Results : The results of the monitoring can help ensure water safety by detecting the presence of potentially harmful substances .
9. Industrial Supply
- Application Summary : Dipropyl tetrachlorophthalate is supplied for various industrial applications .
- Methods of Application : The specific methods of application can vary widely depending on the particular industrial process being performed .
- Results : The results will also vary depending on the specific industrial process .
Eigenschaften
IUPAC Name |
dipropyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl4O4/c1-3-5-21-13(19)7-8(14(20)22-6-4-2)10(16)12(18)11(17)9(7)15/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRSPJSHRYYBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044719 | |
| Record name | Dipropyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropyl tetrachlorophthalate | |
CAS RN |
6928-67-2 | |
| Record name | Dipropyl tetrachlorophthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6928-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropyl tetrachlorophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006928672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6928-67-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1,2-dipropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipropyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPROPYL TETRACHLOROPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68G85SO490 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



